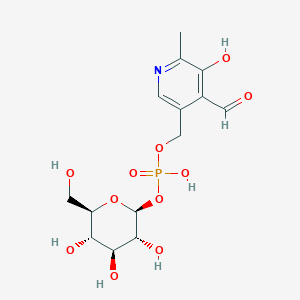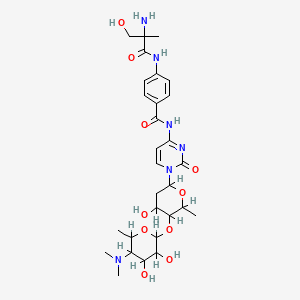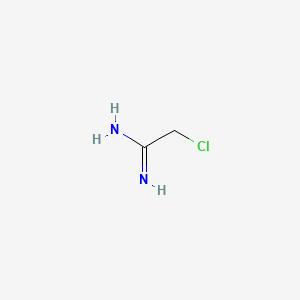
2-Chloroacétimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroacetimidamide is a chlorinated organic compound with the molecular formula C₂H₅ClN₂. It is a colorless solid that may appear yellow if impure. This compound is known for its characteristic odor and is readily soluble in water. It has been used in various scientific and industrial applications due to its unique chemical properties .
Applications De Recherche Scientifique
2-Chloroacetimidamide has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroacetimidamide can be synthesized through several methods. One common approach involves the reaction of chloroacetonitrile with ammonia or an amine under controlled conditions. This reaction typically requires a solvent such as methanol and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, 2-Chloroacetimidamide is often produced by the ammonolysis of esters of chloroacetic acid. This method involves the reaction of chloroacetic acid esters with ammonia, resulting in the formation of 2-Chloroacetimidamide and methanol as a byproduct.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroacetimidamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as thiocyanate or hydroxide ions.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Potassium Thiocyanate: Used in substitution reactions to replace the chlorine atom.
Methanol: Often used as a solvent in various reactions involving 2-Chloroacetimidamide.
Major Products:
Substituted Amidines: Formed through substitution reactions.
Imines: Formed through condensation reactions with aldehydes or ketones.
Mécanisme D'action
The mechanism of action of 2-Chloroacetimidamide involves its ability to inhibit specific enzymes. It acts by binding to the active site of enzymes such as dimethylargininase and peptidylarginine deiminase, thereby blocking their activity. This inhibition can affect various biochemical pathways and has potential therapeutic applications .
Comparaison Avec Des Composés Similaires
- 2-Chloroacetamidine
- 2-Chloroethanimidamide
- Chloromethylcarboxamidine
Comparison: 2-Chloroacetimidamide is unique due to its specific structure and reactivity. Compared to similar compounds, it has a distinct ability to participate in nucleophilic substitution and condensation reactions, making it a versatile intermediate in organic synthesis. Its applications in enzyme inhibition also set it apart from other related compounds.
Propriétés
IUPAC Name |
2-chloroethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHGEUFOYIGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
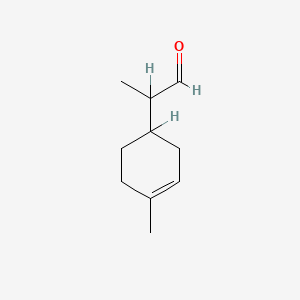
![N'-[(2-chlorophenyl)-oxomethyl]-2-thiophenecarbohydrazide](/img/structure/B1221482.png)
![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)
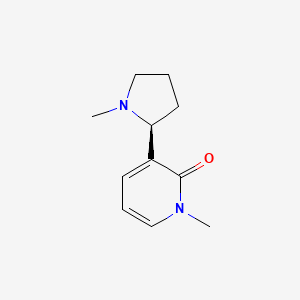


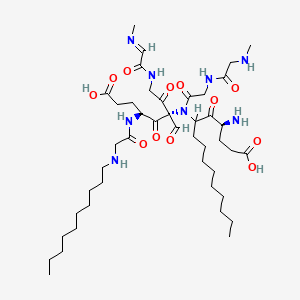
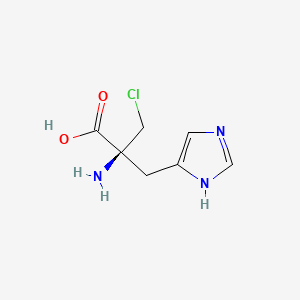

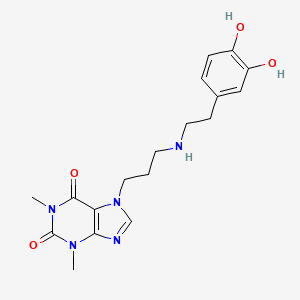
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)
